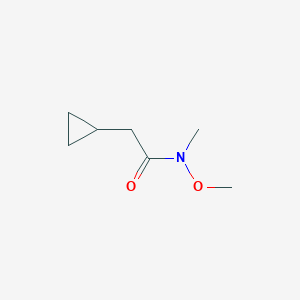

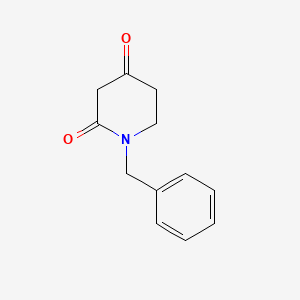

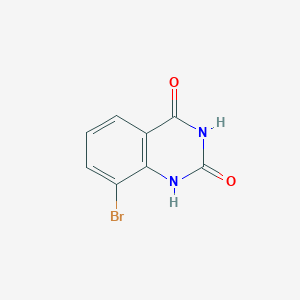

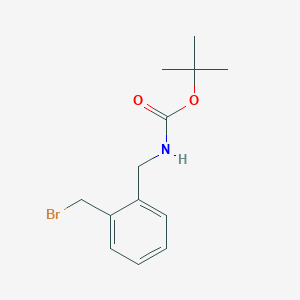

![molecular formula C10H9BrN2O B1289359 5-[4-(Bromometil)fenil]-3-metil-1,2,4-oxadiazol CAS No. 362529-03-1](/img/structure/B1289359.png)

5-[4-(Bromometil)fenil]-3-metil-1,2,4-oxadiazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives is a topic of significant interest due to their potential applications in various fields. The synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds, as described in one study, involves the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds. This process is initiated by sodium dithionite and takes place in aqueous acetonitrile solution at ambient temperature, yielding moderate yields of difluoromethylenated oxadiazole-containing compounds .

Another synthetic approach involves the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide. This reaction leads to the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazoles, with the latter being a result of a new deoxygenative coupling reaction .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their chemical properties and reactivity. The spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids provide insights into the absorbance and fluorescence spectra of these compounds. The study indicates that in acidic media, a substantial red shift is observed due to the formation of conjugate acid forms. Theoretical calculations suggest that the 4H forms are the dominant acid forms, which is consistent with the experimental observations .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives is diverse, as evidenced by the various reactions they undergo. For instance, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine to yield hydrazone perbromides or hydrazonyl bromides. These intermediates can undergo cyclisation to form a new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring system. The oxadiazole ring acts as a nucleophile in this process, attacking the labile carbon-bromine site in the hydrazonyl bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure and the substituents present on the ring. For example, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives have been synthesized and characterized by various spectroscopic methods. These compounds were evaluated for their antibacterial activity, with one molecule demonstrating the best activity among all synthesized molecules, exhibiting weak to moderate inhibition potential .

The stability of the oxadiazole ring is also a point of interest. In the case of 3-oxo-4-amino-1,2,3-oxadiazole derivatives, pronounced acid/base stability has been observed. Theoretical calculations have been used to demonstrate the stability and structure of these compounds, which are important for understanding their reactivity and potential applications .

Aplicaciones Científicas De Investigación

Química Medicinal

5-[4-(Bromometil)fenil]-3-metil-1,2,4-oxadiazol: y sus derivados han demostrado ser prometedores en la química medicinal debido a su actividad biológica. Han sido estudiados por sus potenciales propiedades antiinflamatorias, analgésicas, anticancerígenas, antibacterianas, antifúngicas y antivirales . La introducción del grupo bromometil puede facilitar modificaciones químicas adicionales, lo que podría conducir a nuevos agentes terapéuticos.

Agricultura

En el sector agrícola, los derivados de oxadiazol se utilizan como herbicidas, insecticidas y agentes de protección de cultivos. Su eficacia contra una variedad de bacterias, virus y hongos los convierte en valiosos para la protección de cultivos . El grupo bromometil podría utilizarse para sintetizar compuestos con actividad específica contra plagas agrícolas.

Ciencia de Materiales

Los compuestos que contienen el anillo oxadiazol, como This compound, se utilizan en la producción de polímeros resistentes al calor, agentes de soplado y agentes anticorrosivos . Estos materiales son cruciales para el desarrollo de productos que puedan resistir condiciones extremas y exposición química.

Electrónica

Las propiedades de transferencia de electrones y luminiscentes de los derivados de oxadiazol los hacen adecuados para su uso en dispositivos electrónicos. Se aplican en la producción de tintes láser, centelleadores, blanqueadores ópticos y diodos orgánicos emisores de luz (OLED) . El grupo bromometil podría permitir la unión de grupos funcionales adicionales que modifiquen las propiedades electrónicas de estos materiales.

Síntesis Química

This compound: sirve como un intermedio versátil en la síntesis orgánica. El grupo bromometil es un asa reactiva que puede someterse a diversas reacciones químicas, incluidas las reacciones de acoplamiento, que son fundamentales en la construcción de moléculas complejas .

Mecanismo De Acción

Target of Action

Bromomethylphenyl compounds have been used as precursors for various pharmaceuticals , suggesting that they may interact with a variety of biological targets.

Mode of Action

Bromomethylphenyl compounds are often used in organic synthesis due to their reactivity . The bromomethyl group can undergo various reactions, potentially leading to changes in the target molecules.

Biochemical Pathways

Bromomethylphenyl compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may influence a range of biochemical pathways.

Pharmacokinetics

The bromomethylphenyl group is often used in drug design due to its potential to improve bioavailability .

Propiedades

IUPAC Name |

5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTXHMRWDVQEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593233 | |

| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362529-03-1 | |

| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362529-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

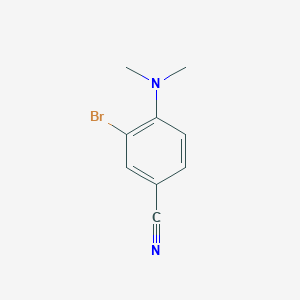

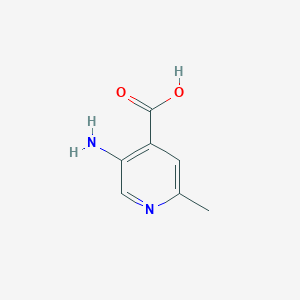

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)